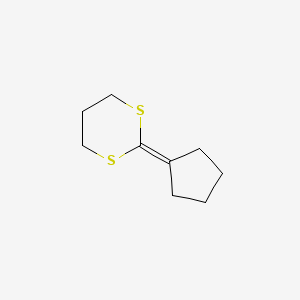
2-Cyclopentylidene-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylidene-1,3-dithiane is an organosulfur compound with the molecular formula C9H14S2. It is a derivative of 1,3-dithiane, a well-known building block in organic synthesis. The compound features a cyclopentylidene group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopentylidene-1,3-dithiane can be synthesized through the reaction of cyclopentanone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the desired dithiane compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated dithiane derivatives.
Scientific Research Applications
2-Cyclopentylidene-1,3-dithiane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopentylidene-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can be deprotonated to form a carbanion, which can then participate in nucleophilic addition or substitution reactions . The sulfur atoms in the dithiane ring also provide unique reactivity, allowing for selective transformations and functional group manipulations.
Comparison with Similar Compounds
1,4-Dithiane: Another dithiane isomer with different reactivity and applications, often used in the synthesis of complex molecular architectures.
2-Methyl-1,3-dithiane: A methyl-substituted derivative of 1,3-dithiane, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and allows for selective reactions that are not possible with other dithiane derivatives.
Properties
CAS No. |
37891-70-6 |
|---|---|
Molecular Formula |
C9H14S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-cyclopentylidene-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h1-7H2 |
InChI Key |
QJJVIRJFQYJQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2SCCCS2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















